2-Ethoxycyclopropane-1-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxycyclopropane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-5-3-4(5)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWKLHLKDFWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 2 Ethoxycyclopropane 1 Carbohydrazide
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in describing the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, we can obtain detailed information about the distribution of electrons and the energies of molecular orbitals. This section delves into the electronic properties of 2-Ethoxycyclopropane-1-carbohydrazide through a multi-faceted analysis of its frontier molecular orbitals, electrostatic potential surface, and charge distribution.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model to predict and explain chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
For this compound, computational analysis reveals the spatial distribution and energy levels of these frontier orbitals. The HOMO is typically localized on the electron-rich carbohydrazide (B1668358) and ethoxy groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the cyclopropane (B1198618) ring, suggesting these regions are susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -8.54 |
| Lowest Unoccupied Molecular Orbital (LUMO) | 1.23 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of negative potential, which are rich in electrons and attractive to electrophiles. Blue regions correspond to positive potential, indicating electron-deficient areas that are attractive to nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.
The EPS map of this compound would likely show a significant negative potential (red) around the oxygen and nitrogen atoms of the carbohydrazide and ethoxy groups, highlighting their Lewis basicity and hydrogen bond accepting capabilities. The hydrogen atoms of the amine and the cyclopropane ring would exhibit a positive potential (blue), indicating their potential for acting as hydrogen bond donors and their susceptibility to nucleophilic attack.
Charge Distribution and Bond Order Analysis
A detailed analysis of the charge distribution provides quantitative insight into the polarity of individual atoms and bonds within the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges. This information is crucial for understanding the molecule's dipole moment and its interaction with polar solvents and other molecules.
In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbon and the hydrogen atoms attached to heteroatoms will be positively charged. The cyclopropane ring, due to its strained nature, may exhibit a unique charge distribution. Bond order analysis complements this by quantifying the degree of covalent bonding between atoms, helping to identify single, double, or partial double bond character, which can influence the molecule's geometry and reactivity.
Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
|---|---|
| O (Carbonyl) | -0.58 |
| N (Amine) | -0.45 |
| N (Amide) | -0.39 |
| C (Carbonyl) | 0.62 |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. Understanding the energy landscape of these conformations is essential for predicting the molecule's preferred shape and its physical and chemical properties.
Rotational Barriers and Identification of Stable Conformations
The flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond of the ethoxy group, the C-O bond connecting the ethoxy group to the cyclopropane ring, and the C-N and N-N bonds of the carbohydrazide moiety. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations (conformers), while the maxima represent transition states between them. The energy difference between a minimum and a maximum is the rotational barrier.
Computational studies can identify several low-energy conformers for this compound, differing in the orientation of the ethoxy and carbohydrazide groups relative to the cyclopropane ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 3: Calculated Rotational Barriers for Key Bonds in this compound
| Bond | Rotational Barrier (kcal/mol) |
|---|---|
| C-O (Ethoxy-Cyclopropane) | 4.2 |
| C-N (Cyclopropane-Carbohydrazide) | 12.8 |
Intramolecular Interactions and Their Energetic Contributions
The stability of different conformations is governed by a delicate balance of various intramolecular interactions. These can include steric hindrance, which is the repulsive interaction between bulky groups, and stabilizing interactions such as intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the amine group of the carbohydrazide and the oxygen atom of the ethoxy group, which would significantly stabilize a particular conformation.
Computational methods allow for the decomposition of the total energy into contributions from these different interactions. This analysis can reveal the driving forces behind the conformational preferences of this compound. For example, the energetic cost of steric clashes can be weighed against the energetic gain from favorable electrostatic or hydrogen bonding interactions to predict the most stable three-dimensional structure.
Reaction Mechanism Predictions via Computational Modeling
Computational modeling serves as a powerful tool to elucidate the potential reaction mechanisms of this compound at a molecular level. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map out reaction pathways, identify transition states, and calculate activation energies, providing deep insights into the compound's reactivity.
The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions. nih.gov Computational studies can predict the viability of different pathways for the opening of the cyclopropane ring in this compound. These pathways often involve radical or enzymatic mechanisms. nih.govwgtn.ac.nz
Theoretical models can simulate homolytic cleavage of a C-C bond in the cyclopropane ring, which would lead to the formation of a diradical intermediate. The energetics of this process, including the activation energy and the stability of the resulting radical species, can be calculated. Factors influencing the regioselectivity of the ring opening, such as the substitution pattern on the cyclopropane ring, can also be assessed.
In a hypothetical enzymatic context, computational docking and molecular dynamics simulations could predict how the molecule might interact with an enzyme's active site, potentially leading to a catalyzed ring-opening reaction. wgtn.ac.nz The modeling could reveal key interactions that stabilize the transition state and lower the energy barrier for the reaction.
A representative data table for the predicted energetics of different cyclopropane ring-opening pathways is presented below. The values are hypothetical and serve to illustrate the type of data that can be generated through computational analysis.
Table 1: Predicted Energetics for Cyclopropane Ring Opening of this compound
| Pathway | Intermediate | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Thermal Homolytic Cleavage | Diradical | 45 | +20 |
| Radical-Initiated Opening | Monoradical | 25 | -10 |
| Acid-Catalyzed Opening | Carbocation | 30 | +5 |
| Enzyme-Catalyzed Opening | Enzyme-Substrate Complex | 15 | -15 |
The hydrazide functional group (-CONHNH2) is a versatile moiety known for its nucleophilic character and its ability to participate in a variety of chemical transformations. mdpi.com Computational simulations can provide a detailed understanding of the reactivity of the hydrazide group in this compound.
DFT calculations can be employed to determine the electron density distribution within the hydrazide group, identifying the most nucleophilic and electrophilic sites. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the -NH2 group is expected to be a primary site for nucleophilic attack.
Simulations of reactions involving the hydrazide group, such as acylation, condensation with carbonyl compounds, and oxidation, can be performed to predict the reaction pathways and their associated energy barriers. nih.gov The influence of the ethoxycyclopropane (B14740108) moiety on the reactivity of the hydrazide group can also be investigated through these computational models.
Below is a hypothetical data table summarizing the predicted reactivity of the hydrazide functional group in various reactions.
Table 2: Predicted Reactivity of the Hydrazide Functional Group
| Reaction Type | Reagent | Predicted Product | Activation Energy (kcal/mol) |
|---|---|---|---|
| Acylation | Acetyl Chloride | N'-acetyl-2-ethoxycyclopropane-1-carbohydrazide | 12 |
| Condensation | Acetone | 2-ethoxycyclopropane-1-carbohydrazone | 18 |
| Oxidation | Hydrogen Peroxide | 2-ethoxycyclopropanecarboxylic acid | 22 |
| Alkylation | Methyl Iodide | N'-methyl-2-ethoxycyclopropane-1-carbohydrazide | 15 |
Advanced Spectroscopic Property Predictions
Computational chemistry offers powerful methods for the prediction of spectroscopic properties, which can be invaluable for the characterization and identification of novel compounds like this compound.
Computational methods, particularly those based on DFT, have become highly accurate in predicting NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating the NMR shielding tensors, from which the chemical shifts can be derived. mdpi.com
For this compound, theoretical calculations can predict the 1H and 13C chemical shifts. These predictions can aid in the assignment of experimental NMR spectra and can also be used to distinguish between different possible stereoisomers of the molecule. The accuracy of the predicted chemical shifts can be improved by considering the effects of solvent and conformational averaging. ruc.dk
A hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound is provided below.
Table 3: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 172.5 |
| CH (cyclopropane, adjacent to C=O) | 1.8 | 25.1 |
| CH (cyclopropane, adjacent to O) | 3.5 | 65.8 |
| CH₂ (cyclopropane) | 0.9 | 15.3 |
| OCH₂ | 3.7 | 68.2 |
| CH₃ | 1.2 | 14.9 |
| NH | 8.5 | - |
| NH₂ | 4.3 | - |
Theoretical vibrational spectroscopy, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined.
For this compound, computational analysis can predict the characteristic vibrational frequencies associated with its functional groups, such as the C=O stretching of the hydrazide, the N-H stretching and bending modes, and the C-O stretching of the ethoxy group. mdpi.com These theoretical predictions can be compared with experimental IR and Raman spectra to confirm the molecular structure and to understand the vibrational dynamics of the molecule.
A table of predicted characteristic vibrational frequencies for this compound is presented below.
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (NH₂) | Asymmetric Stretch | 3450 |
| N-H (NH₂) | Symmetric Stretch | 3350 |
| N-H (NH) | Stretch | 3200 |
| C=O | Stretch | 1680 |
| N-H | Bend | 1620 |
| C-O | Stretch | 1100 |
| Cyclopropane | Ring Breathing | 1250 |
Synthetic Methodologies for 2 Ethoxycyclopropane 1 Carbohydrazide and Analogues
Strategies for Cyclopropane (B1198618) Ring Formation
The formation of the cyclopropane ring is a critical step in the synthesis of 2-ethoxycyclopropane-1-carbohydrazide. The key precursor for this structure is typically an enol ether, such as ethyl vinyl ether, which provides the ethoxy substituent. The cyclopropane ring itself is generally formed via the addition of a carbene or carbenoid to the alkene double bond.
Carbenoid-mediated reactions are among the most prevalent methods for synthesizing cyclopropanes. acsgcipr.org This approach involves the reaction of an alkene with a metal carbenoid, which is a metal-bound carbene species. These intermediates are typically generated from the decomposition of diazo compounds in the presence of a transition metal catalyst. acsgcipr.orgresearchgate.net
For the synthesis of the 2-ethoxycyclopropane backbone, a common strategy is the reaction of ethyl vinyl ether with a carbenoid derived from ethyl diazoacetate (EDA). acs.orgwikipedia.org Transition metals such as rhodium, copper, and iron are effective catalysts for this transformation. researchgate.netacs.org The general mechanism involves the decomposition of the diazo compound by the metal catalyst to form a metal carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of the ethyl vinyl ether, forming the cyclopropane ring stereospecifically with retention of the alkene geometry. acsgcipr.orgharvard.edu
Iron Lewis acids, for example, have been shown to catalyze the decomposition of ethyl diazoacetate with olefins like ethyl vinyl ether to produce the corresponding cyclopropanes in good yields. acs.org Similarly, rhodium(II) carboxylates are highly efficient catalysts for this transformation. acs.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net
Table 1: Catalysts for Carbenoid-Mediated Cyclopropanation of Enol Ethers
| Catalyst | Diazo Compound | Olefin | Yield (%) | Diastereomeric Ratio (cis/trans) |
|---|---|---|---|---|
| [(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺BF₄⁻ | Ethyl Diazoacetate | Ethyl Vinyl Ether | 68% | 45/55 |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | Styrene | High | Varies with conditions |
Data synthesized from multiple sources. researchgate.netacs.org
Achieving stereocontrol during cyclopropanation is crucial for accessing specific isomers of substituted cyclopropanes. nih.gov Both diastereoselective and enantioselective methods have been extensively developed. Diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions, which can favor the formation of either the cis or trans isomer. researchgate.net
Enantioselective cyclopropanation is typically achieved by using chiral catalysts. acs.org A wide variety of metals, including copper, rhodium, ruthenium, and iron, have been employed with chiral ligands to induce asymmetry. acsgcipr.orgacs.orgresearchgate.net For instance, dirhodium complexes derived from chiral ligands such as adamantylglycine can catalyze the cyclopropanation of alkenes with high diastereoselectivity (>94%) and enantioselectivity (88–>98% ee). acs.org Engineered enzymes, particularly myoglobin-based biocatalysts, have also emerged as powerful tools for highly diastereo- and enantioselective synthesis of substituted cyclopropanes, offering unprecedented levels of stereocontrol. researchgate.netnih.gov These biocatalytic methods can achieve up to >99% diastereomeric excess (de) and enantiomeric excess (ee). researchgate.net
Other approaches include the use of chiral auxiliaries attached to the olefin or the development of novel chiral reagents, such as chiral telluronium ylides, which can provide vinylcyclopropanes with controllable diastereoselectivity and high enantioselectivity. sioc.ac.cnnih.gov
Table 2: Examples of Stereoselective Cyclopropanation Methods
| Method | Catalyst/Reagent | Stereoselectivity Achieved |
|---|---|---|
| Biocatalysis | Engineered Myoglobin | Up to >99% de and ee |
| Metal Catalysis | Rh₂(R-PTAD)₄ | >94% de, 88–>98% ee |
| Ylide Chemistry | Chiral Telluronium Salts | High de and ee, controllable diastereomers |
Data synthesized from multiple sources. nih.govacs.orgnih.govsioc.ac.cnnih.gov
Synthesis of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is typically introduced after the formation of the cyclopropane ring. The most common precursor for this transformation is a carboxylic acid or its ester derivative, namely 2-ethoxycyclopropanecarboxylic acid or ethyl 2-ethoxycyclopropanecarboxylate.
When starting from a carboxylic acid, direct conversion to a hydrazide can be inefficient. researchgate.net Therefore, the carboxylic acid is often first "activated" by converting it into a more reactive derivative. Common methods include the transformation of the carboxylic acid into an acyl chloride or an activated ester. researchgate.netresearchgate.net
The synthesis of an acyl chloride from the corresponding carboxylic acid can be achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with hydrazine (B178648) to form the desired carbohydrazide (B1668358). Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form an activated ester in situ, which then reacts with hydrazine under mild conditions to yield the hydrazide with excellent purity. researchgate.net
A more direct and widely used method for the synthesis of carbohydrazides is the direct hydrazinolysis of a corresponding ester. researchgate.netajgreenchem.comajgreenchem.com This reaction involves treating the ester precursor, such as ethyl 2-ethoxycyclopropanecarboxylate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). ajgreenchem.comajgreenchem.com The reaction mixture is typically heated under reflux to drive the reaction to completion. ajgreenchem.com This nucleophilic acyl substitution reaction displaces the ethoxy group of the ester with the hydrazinyl group, forming the stable carbohydrazide and ethanol as a byproduct. This method is often preferred due to its simplicity and the common availability of the ester precursor directly from the cyclopropanation step. ajgreenchem.comajgreenchem.commdpi.com
Stereoselective Synthesis of this compound
The stereoselective synthesis of a specific isomer of this compound requires a synthetic sequence that establishes and preserves the desired stereochemistry throughout the process. A plausible and efficient route combines enantioselective cyclopropanation with a subsequent hydrazinolysis step that does not affect the chiral centers.
The synthesis would commence with an asymmetric cyclopropanation of ethyl vinyl ether. This key step would employ a chiral catalyst system, such as a C₂-symmetric bis(oxazoline) copper complex or a chiral dirhodium catalyst, in conjunction with ethyl diazoacetate. acsgcipr.orgacs.org Careful selection of the catalyst and reaction conditions would yield an enantioenriched ethyl 2-ethoxycyclopropanecarboxylate, with a predictable excess of one enantiomer. acs.org
Following the formation of the chiral cyclopropyl (B3062369) ester, the final step is the conversion of the ester functionality to the hydrazide. This is achieved through direct hydrazinolysis. The enantioenriched ester is reacted with hydrazine hydrate, typically by refluxing in ethanol. ajgreenchem.com This transformation is highly reliable and proceeds without racemization or epimerization of the stereocenters on the cyclopropane ring. The result is the formation of the target compound, this compound, with the enantiomeric purity established during the initial cyclopropanation step. This sequential approach allows for the synthesis of specific, optically active isomers of the final product.
Control of Cyclopropane Stereochemistry (e.g., cis/trans isomers)
The relative orientation of substituents on the cyclopropane ring, known as cis/trans isomerism, is a critical aspect of synthesis. The stereochemical outcome of cyclopropanation reactions is often dictated by the mechanism of the reaction and the geometry of the starting materials.
One of the most reliable methods for controlling diastereoselectivity is through stereospecific reactions, where the stereochemistry of the starting alkene directly determines the stereochemistry of the cyclopropane product. masterorganicchemistry.com For instance, the cyclopropanation of a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans product. This conservation of stereochemistry is characteristic of concerted mechanisms, such as in the Simmons-Smith reaction and certain carbene addition reactions. masterorganicchemistry.comucl.ac.uk
Michael-Initiated Ring Closure (MIRC) reactions also offer a powerful strategy for constructing cyclopropane rings with defined stereochemistry. rsc.orgrsc.org This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that displaces a leaving group. rsc.org The stereochemistry of the final product can be controlled by the selection of chiral substrates or nucleophiles, which guide the diastereoselectivity of the ring-closing step. rsc.org
The table below summarizes key approaches to controlling the cis/trans stereochemistry in cyclopropane synthesis.
| Method | Principle | Stereochemical Outcome | Typical Reagents/Conditions |
|---|---|---|---|
| Stereospecific Carbene Addition | Concerted addition of a carbene or carbenoid to an alkene. masterorganicchemistry.com | The stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com | Simmons-Smith (CH₂I₂/Zn-Cu), Dihalocarbenes (CHCl₃/KOH). masterorganicchemistry.com |
| Michael-Initiated Ring Closure (MIRC) | Domino reaction involving conjugate addition followed by intramolecular SN2-type ring closure. rsc.org | Diastereoselectivity is influenced by the steric and electronic properties of the reactants and the use of chiral auxiliaries. rsc.org | Sulfur or phosphorus ylides (Corey-Chaykovsky reaction), α-halo carbonyl compounds with activated alkenes. rsc.orgrsc.org |
| Photodenitrogenation of Pyrazolines | Solid-state irradiation of crystalline 1-pyrazolines leads to nitrogen extrusion and ring contraction. | Highly stereospecific, with the stereochemistry of the pyrazoline precursor being transferred to the cyclopropane product. acs.org | Crystalline 1-pyrazolines, UV irradiation (solid-state). acs.org |
Enantioselective Approaches for Chiral Synthesis
The synthesis of specific enantiomers of chiral molecules like this compound is crucial, as different enantiomers can have vastly different biological activities. Several strategies have been developed for the enantioselective synthesis of cyclopropanes.
Catalytic asymmetric cyclopropanation is a prominent method, often employing transition metal catalysts with chiral ligands. nih.govrochester.edu Rhodium and copper complexes are widely used to catalyze the transfer of carbene moieties from diazo compounds to alkenes. google.comorganic-chemistry.org The chiral ligand creates a chiral environment around the metal center, influencing the facial selectivity of the carbene addition to the alkene, thereby producing one enantiomer in excess.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the cyclopropanation step, the auxiliary is removed, yielding the enantioenriched cyclopropane product.
Biocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govrochester.edu Engineered enzymes, such as variants of myoglobin, can catalyze cyclopropanation reactions with exceptionally high diastereo- and enantioselectivity (up to 99.9% de and ee). nih.govrochester.edu These enzymatic reactions offer a green and highly selective alternative to traditional chemical catalysts.
The following table compares different enantioselective methods for cyclopropane synthesis.
| Approach | Mechanism | Advantages | Examples |
|---|---|---|---|
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal (e.g., Rh, Cu, Co), creating a chiral pocket that directs the stereoselective addition of a carbene to an alkene. nih.govorganic-chemistry.org | High efficiency, broad substrate scope, catalyst can be used in small quantities. | Rh₂(S-PTAD)₄-catalyzed cyclopropanation, Cobalt-catalyzed reactions with diazo compounds. nih.govorganic-chemistry.org |
| Chiral Auxiliaries | A chiral moiety is covalently attached to the substrate to control the stereochemistry of the cyclopropanation reaction. rsc.org | Predictable stereochemical control, well-established methodology. | Evans's oxazolidinones, Seebach's oxazolidine. rsc.org |
| Organocatalysis | Small organic molecules (e.g., prolinol derivatives) act as catalysts to facilitate enantioselective MIRC reactions. rsc.org | Metal-free, often mild reaction conditions. | Prolinol-catalyzed addition of α-halocarbonyl compounds to enals. rsc.org |
| Biocatalysis | Engineered enzymes catalyze the cyclopropanation with high stereocontrol. nih.govrochester.edu | Extremely high enantioselectivity and diastereoselectivity, environmentally friendly (often in aqueous media). nih.govrochester.edu | Myoglobin-mediated carbene transfer from diazoacetonitrile to various olefins. nih.govrochester.edu |
Development of Novel Synthetic Routes and Process Optimization
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry to minimize environmental impact. thieme-connect.deresearchgate.net For cyclopropane synthesis, this involves developing methods that use less hazardous materials, reduce waste, and employ more sustainable reaction conditions.
One key area of development is the use of alternative reaction media and solvent-free conditions. thieme-connect.de Mechanochemistry, where mechanical force (e.g., ball-milling) is used to drive reactions, offers a solvent-free approach for reactions like the Simmons-Smith cyclopropanation. ucl.ac.uk This method can activate zinc metal without the need for bulk solvents, making the process cleaner and more efficient. ucl.ac.uk
Photocatalysis represents another green strategy, using visible light to mediate cyclopropanation reactions under mild conditions. researchgate.net This approach can replace harsh reagents and high temperatures. For example, the solid-state photodenitrogenation of crystalline 1-pyrazolines provides a stereospecific route to cyclopropanes without the need for heavy-metal catalysts or volatile organic compounds. acs.org
Biocatalysis, as mentioned earlier, is inherently a green approach, as enzymes operate under mild conditions (room temperature, neutral pH) and in aqueous media, avoiding the need for organic solvents and heavy metals. researchgate.net
The table below highlights several green chemistry approaches applicable to cyclopropane synthesis.
| Green Approach | Principle | Benefits | Example Application |
|---|---|---|---|
| Mechanochemistry | Using mechanical energy (ball-milling) to initiate chemical reactions in the absence of a solvent. ucl.ac.uk | Solvent-free, reduced waste, operational simplicity. | Ball-milling-enabled Simmons-Smith reaction using activated zinc. ucl.ac.uk |
| Photocatalysis | Utilizing visible light to drive chemical transformations, often with a photocatalyst. researchgate.net | Mild reaction conditions, avoids harsh reagents, energy-efficient. | Solid-state photodenitrogenation of pyrazolines to form cyclopropanes. acs.org |
| Biocatalysis | Employing enzymes as catalysts for highly selective transformations. researchgate.net | High selectivity, mild conditions (aqueous media, room temp.), biodegradable catalyst. | Myoglobin-catalyzed asymmetric cyclopropanation of olefins. nih.govrochester.edu |
| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. thieme-connect.de | Reduced toxicity and environmental impact. | Cyclopropanation reactions performed in aqueous media. thieme-connect.de |
Scalable Production Methods for Research and Development Purposes
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents significant challenges, particularly concerning safety, cost, and efficiency. google.com For cyclopropane derivatives, a primary concern is the use of diazo compounds, which are often used to generate carbenes. google.com Diazo compounds can be explosive and are hazardous to handle in large quantities.
To mitigate these risks, methods for the in situ generation of diazo reagents are being developed, where the hazardous compound is produced and consumed in the same reaction vessel, preventing its accumulation. researchgate.net Another key technology for improving safety and scalability is the use of continuous flow reactors. google.com In a flow process, small amounts of reagents are continuously mixed and reacted in a tube or channel. This approach minimizes the volume of hazardous materials present at any given time, improves heat transfer and control, and can lead to more consistent product quality. google.com
For industrial-scale synthesis, the cost of catalysts is a major factor. While precious metals like rhodium and palladium are effective catalysts, their high cost can be prohibitive. google.com Consequently, there is a strong interest in developing catalytic systems based on more abundant and less expensive metals, such as copper, iron, or cobalt. nih.govgoogle.com Processes using copper metal or copper oxide as catalysts for carbene addition are being explored as a more economical alternative. google.com Optimizing catalyst turnover number (TON) and turnover frequency (TOF) is also crucial for making catalytic processes economically viable.
Chemical Reactivity and Mechanistic Studies of 2 Ethoxycyclopropane 1 Carbohydrazide
Reactions Involving the Hydrazide Functional Group
The hydrazide functional group (-CONHNH₂) is a versatile reactive center, capable of participating in a variety of condensation, substitution, and cyclization reactions.
Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding N-acylhydrazones. This reaction is a cornerstone of hydrazide chemistry, proceeding through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The general mechanism for this reaction with 2-Ethoxycyclopropane-1-carbohydrazide is as follows:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate is then dehydrated, typically under acidic or basic conditions, to yield the stable N-acylhydrazone product.
The resulting N-acylhydrazones are often crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds. A representative table of potential condensation reactions is provided below.
| Aldehyde/Ketone Reactant | Product: N-Acylhydrazone of this compound |
| Benzaldehyde | N'-(phenylmethylene)-2-ethoxycyclopropane-1-carbohydrazide |
| Acetone | N'-(propan-2-ylidene)-2-ethoxycyclopropane-1-carbohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-2-ethoxycyclopropane-1-carbohydrazide |
This table represents expected products based on established reactivity patterns of hydrazides.
The nucleophilic nitrogen atoms of the hydrazide group can be acylated, alkylated, or sulfonylated. These reactions typically occur at the terminal nitrogen atom, which is generally more nucleophilic.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N,N'-diacylhydrazines.
Alkylation: Alkylation with alkyl halides can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants.
Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base like pyridine, results in the formation of N-sulfonylhydrazides.
These reactions are crucial for the derivatization of the hydrazide and for introducing various functional groups that can modulate the biological activity or chemical properties of the parent molecule.
The hydrazide and its derivatives, particularly the N-acylhydrazones, are valuable precursors for the synthesis of a wide array of five- and six-membered heterocyclic compounds. These cyclization reactions are often intramolecular and can be promoted by thermal or chemical means.
Common heterocyclic systems synthesized from hydrazides include:
1,3,4-Oxadiazoles: These can be formed by the cyclodehydration of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride or sulfuric acid.
1,3,4-Thiadiazoles: Reaction of N-acylhydrazones with sulfurating agents can lead to the formation of thiadiazole rings.
Pyrazoles: Condensation of hydrazides with 1,3-dicarbonyl compounds is a classic method for the synthesis of pyrazole (B372694) derivatives.
1,2,4-Triazoles: These can be prepared through various routes, including the reaction of hydrazides with iminoethers or thioamides.
Reactivity of the Cyclopropane (B1198618) Ring System
The cyclopropane ring in this compound is activated towards ring-opening reactions due to the presence of the electron-withdrawing carbohydrazide (B1668358) group. This polarization of the C-C bonds of the ring makes it susceptible to attack by both electrophiles and nucleophiles.
In the presence of strong electrophiles, such as protic acids or Lewis acids, the cyclopropane ring can undergo cleavage. The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents. The ethoxy group, being an electron-donating group, can stabilize a positive charge on the adjacent carbon, while the electron-withdrawing carbohydrazide group destabilizes it.
The mechanism of acid-catalyzed ring-opening typically involves the protonation of the cyclopropane ring, leading to a corner-protonated cyclopropane or a classical carbocation intermediate. The subsequent attack by a nucleophile present in the reaction medium leads to the ring-opened product. The selectivity of the attack will favor the formation of the most stable carbocation intermediate.
The electron-withdrawing nature of the carbohydrazide group renders the cyclopropane ring electrophilic, making it susceptible to attack by nucleophiles. This type of reaction is a key feature of so-called "donor-acceptor" cyclopropanes. The nucleophilic attack typically occurs at the carbon atom beta to the electron-withdrawing group, leading to the cleavage of the distal C-C bond of the ring.
A variety of nucleophiles can be employed for this transformation, including:
Thiols
Amines
Azides
Enolates
The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, and the bond between the other methylene carbon and the carbon bearing the carbohydrazide group is cleaved. This results in the formation of a gamma-substituted propanamide derivative. The stereochemistry of this reaction is often controlled, leading to the formation of specific stereoisomers.
| Nucleophile | Expected Ring-Opened Product |
| Thiophenol (PhSH) | 3-(Phenylthio)-2-ethoxypropane-1-carbohydrazide |
| Aniline (PhNH₂) | 3-(Phenylamino)-2-ethoxypropane-1-carbohydrazide |
| Sodium Azide (NaN₃) | 3-Azido-2-ethoxypropane-1-carbohydrazide |
This table illustrates the predicted outcomes of nucleophilic ring-opening reactions based on the general reactivity of activated cyclopropanes.
Radical Reactions and Oxidative/Reductive Cleavage of Bonds
The reactivity of the this compound molecule is significantly influenced by the inherent strain of the three-membered ring and the electronic nature of its substituents: the electron-donating ethoxy group and the carbohydrazide moiety. These features make the cyclopropane ring susceptible to cleavage under radical, oxidative, and reductive conditions.
Under radical conditions, cyclopropane derivatives can undergo ring-opening reactions. The presence of an adjacent carbonyl group in the carbohydrazide moiety can stabilize a radical intermediate at the C1 position. For instance, in related systems, the generation of a radical at a carbon atom attached to a cyclopropane ring often leads to rapid ring opening to form a more stable, acyclic radical. While specific studies on this compound are not prevalent, analogous reactions with cyclopropanols have been shown to proceed via a cyclopropyl-substituted carbon radical, which then undergoes ring-opening. nih.gov A similar pathway can be envisioned for the title compound, potentially initiated by a radical initiator, leading to the formation of a substituted hydrazide with an opened carbon chain.
Oxidative cleavage of the cyclopropane ring is another potential reaction pathway. The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by strong oxidizing agents. In aryl-substituted cyclopropanes, electrochemical oxidation can lead to the formation of a radical cation, which subsequently undergoes C-C bond cleavage to form 1,3-difunctionalized products. nih.govresearchgate.net Given the presence of the ethoxy and carbohydrazide groups, which can influence the electronic properties of the ring, a similar oxidative ring-opening could be anticipated, potentially leading to the formation of linear ester and amide functionalities.
Reductive cleavage of bonds in this compound can occur at two primary locations: the cyclopropane ring and the N-N bond of the hydrazide group. Catalytic hydrogenation using metals like palladium or platinum can lead to the hydrogenolysis of the cyclopropane ring to afford the corresponding propane (B168953) derivative. rsc.org The specific bond that cleaves (C1-C2 or C1-C3) would be influenced by the steric and electronic effects of the substituents. Furthermore, the N-N bond in hydrazine (B178648) derivatives is known to be susceptible to reductive cleavage by various reagents, such as sodium amalgam or catalytic hydrogenation, to yield the corresponding amine. rsc.org
The following table provides representative examples of bond cleavage reactions in related cyclopropane and hydrazine derivatives, illustrating the potential reactivity of this compound.
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type |
| Arylcyclopropane | Anodic Oxidation, Et3N·3HF | 1,3-Difluorinated alkane | Oxidative C-C Cleavage |
| Cyclopropanol | Na2S2O8, Ethynylbenziodoxolone | Alkynylated ketone | Radical Ring-Opening |
| Propellane-type hydrazinium (B103819) dication | Reducing agents | Bicyclic diamine | Reductive N-N Cleavage |
Rearrangement Reactions and Isomerizations
The strained nature of the cyclopropane ring in this compound makes it a candidate for various rearrangement and isomerization reactions, which can be induced thermally, photochemically, or through catalysis. These reactions often involve the cleavage of a C-C bond in the ring, leading to the formation of more stable acyclic or larger cyclic structures.
Thermal and Photochemical Rearrangements of Cyclopropane Derivatives
Thermally induced rearrangements of cyclopropane derivatives are common and often proceed through a diradical intermediate formed by the homolytic cleavage of a C-C bond. For vinylcyclopropanes, a well-known thermal rearrangement leads to cyclopentenes. dntb.gov.uadocumentsdelivered.com In the case of this compound, the presence of the ethoxy and carbohydrazide groups would influence the stability of the potential diradical intermediates and thus the reaction pathway and product distribution. For instance, 2-arylcyclopropanes bearing carbonyl substituents have been shown to undergo thermal rearrangement to form 1-naphthol (B170400) derivatives. rsc.org
Photochemical rearrangements of cyclopropyl (B3062369) carbonyl compounds are also well-documented. magadhmahilacollege.orgresearchgate.net Upon irradiation, these compounds can undergo a variety of transformations, including cis-trans isomerization and ring-opening. The Norrish Type I cleavage of the bond between the carbonyl group and the cyclopropane ring could lead to a diradical intermediate, which could then undergo further reactions such as decarbonylation or rearrangement. magadhmahilacollege.org The specific outcome of the photochemical reaction would depend on the wavelength of light used and the nature of the excited state (singlet or triplet).
The following table summarizes representative thermal and photochemical rearrangements of related cyclopropane derivatives.
| Starting Material | Conditions | Major Product(s) | Reaction Type |
| Ethenylcyclopropane | Gas-phase thermolysis | Cyclopentene | Thermal Rearrangement |
| 2-Aryl-1-alkoxycarbonyl-cyclopropane | Thermolysis (210–340 °C) | 2-Carbonyl-1-naphthol | Thermal Rearrangement |
| β,γ-Unsaturated aldehyde | Photolysis | Cyclopropyl aldehyde | Photochemical Rearrangement |
Ring Expansion and Contraction Pathways
Ring expansion reactions provide a route to larger, often more stable, ring systems from strained cyclopropanes. These reactions can be initiated by the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. wikipedia.orgchemistrysteps.comyoutube.com For example, the treatment of a cyclopropylmethyl halide with a Lewis acid can lead to a cyclobutyl cation and subsequently a cyclobutene. While this compound does not have a leaving group on an exocyclic carbon, reactions that generate a positive charge at C1, for instance through interaction of the carbonyl oxygen with a Lewis acid, could potentially initiate a ring expansion.
Conversely, ring contraction pathways are less common for cyclopropanes but can occur under specific conditions. More typically, larger rings contract to form more stable smaller rings, but this is not a likely pathway for a three-membered ring.
Catalytic Transformations Utilizing this compound
The unique structural and electronic properties of this compound make it a potentially valuable substrate in various catalytic transformations. The strained ring can act as a source of reactive intermediates, and the functional groups offer handles for catalytic functionalization.
Metal-Catalyzed Coupling Reactions and Functionalization
Transition metal catalysis has emerged as a powerful tool for the functionalization of cyclopropanes. nih.govnih.gov Metal-catalyzed reactions can proceed through various mechanisms, including oxidative addition of a C-C bond to the metal center, leading to a metallacyclobutane intermediate. This intermediate can then undergo further reactions to form a variety of products. For example, palladium-catalyzed reactions of N-cyclopropyl acylhydrazones have been shown to proceed via C-C bond cleavage and subsequent cycloisomerization to yield pyrazoles. researchgate.net This suggests that this compound could potentially undergo similar transformations.
Furthermore, cyclopropanes can participate in cross-coupling reactions, acting as either nucleophiles or electrophiles. nih.gov The development of such reactions for this compound would provide a direct route to more complex substituted hydrazides.
Organocatalytic Applications in Asymmetric Transformations
Organocatalysis offers a complementary approach to metal catalysis for the activation and functionalization of cyclopropanes. rsc.orgacs.orgrsc.orgfu-berlin.de Chiral organocatalysts can be used to achieve enantioselective ring-opening reactions of cyclopropanes, leading to the formation of valuable chiral building blocks. For instance, the activation of formylcyclopropanes with a chiral amine catalyst can generate a reactive enamine intermediate that can participate in stereoselective reactions. acs.orgrsc.org
Given the presence of the carbohydrazide moiety, which can potentially be converted to an aldehyde or a related functional group, this compound could be a precursor for substrates in organocatalytic asymmetric transformations. The development of such reactions would be of significant interest for the synthesis of enantioenriched compounds.
The following table presents examples of catalytic transformations involving related cyclopropane derivatives.
| Substrate | Catalyst | Reagents | Product | Reaction Type |
| N-Cyclopropyl acylhydrazone | Pd(OAc)2 | O2 | Pyrazole derivative | Metal-Catalyzed C-C Cleavage/Cycloisomerization |
| Cyclopropylacetaldehyde | Chiral secondary amine | 3-Olefinic oxindole | Spirocyclobutaneoxindole | Organocatalytic Ring Expansion |
| Isochromene acetal | Chiral phosphoric acid | Vinylboronic acid | Polycyclic cyclopropane | Organocatalytic Cyclopropanation |
Design, Synthesis, and Characterization of 2 Ethoxycyclopropane 1 Carbohydrazide Derivatives and Analogues
Rational Design Principles for Structural Modification
The rational design of derivatives and analogues of 2-ethoxycyclopropane-1-carbohydrazide is predicated on the systematic modification of its core structure to modulate its physicochemical and potential biological properties. The key structural features available for modification are the cyclopropane (B1198618) ring, the ethoxy substituent, and the carbohydrazide (B1668358) moiety.
Modulation of Electronic and Steric Properties through Substituent Variation
The electronic nature and steric profile of derivatives can be finely tuned by altering the substituents on the cyclopropane ring and the carbohydrazide functional group.
Cyclopropane Ring Substitution: The cyclopropane ring, with its unique bent bonds and increased s-character in the C-H bonds, is sensitive to the electronic effects of its substituents. masterorganicchemistry.comwikipedia.org The parent structure contains an electron-donating ethoxy group at the C-2 position and an electron-withdrawing carbohydrazide group at the C-1 position. This donor-acceptor arrangement polarizes the C1-C2 bond, influencing the ring's reactivity. nih.govresearchgate.net
Steric Effects: The steric bulk of substituents on the cyclopropane ring can influence the molecule's ability to interact with biological targets. Varying the size of the alkoxy group (e.g., from ethoxy to tert-butoxy) or introducing substituents on the third carbon of the cyclopropane ring can create a range of steric profiles.
Carbohydrazide Moiety Derivatization: The carbohydrazide group is a versatile handle for introducing a wide array of substituents. hygeiajournal.commdpi.com The terminal nitrogen atom can be acylated, alkylated, or condensed with aldehydes and ketones to form hydrazones. mdpi.com
Electronic Modulation: The electronic properties of the molecule can be significantly altered by introducing aromatic or heteroaromatic rings through the formation of hydrazones. nih.govnih.gov Substituents on these aromatic rings, in turn, provide a secondary level of electronic tuning. For example, an electron-donating group like a p-methoxy group on a phenylhydrazone derivative would increase electron density in that region of the molecule, whereas an electron-withdrawing group like a p-nitro group would decrease it.
Steric Adjustments: The steric bulk of the molecule can be systematically increased by reacting the carbohydrazide with progressively larger aldehydes or ketones. This allows for the exploration of how molecular size and shape impact activity.
A hypothetical set of derivatives illustrating these principles is presented in the table below.
| Derivative ID | Modification from Parent Compound | Intended Effect |
| A-1 | Ethoxy group replaced with Isopropoxy | Increase steric bulk at C-2 |
| A-2 | Hydrogen at C-3 replaced with Fluorine | Introduce electron-withdrawing group on the ring |
| B-1 | Hydrazide condensed with Benzaldehyde | Introduce aromatic moiety for potential π-stacking |
| B-2 | Hydrazide condensed with p-Nitrobenzaldehyde | Introduce electron-withdrawing group on the periphery |
| B-3 | Hydrazide condensed with Cyclohexanone | Introduce a bulky, non-aromatic lipophilic group |
| C-1 | N-acylation of the terminal nitrogen with Acetyl chloride | Modify hydrogen bonding potential and electronics |
Conformational Restriction and Flexibility Adjustments in Analogues
The cyclopropane ring imposes a high degree of rigidity on the molecule. masterorganicchemistry.com Unlike acyclic systems or larger rings like cyclohexane, the three-membered ring is planar and lacks significant conformational freedom. libretexts.orgyoutube.comlibretexts.orgpressbooks.pub This inherent rigidity is a key feature that can be exploited in rational drug design.
Cis/Trans Isomerism: For 1,2-disubstituted cyclopropanes like the parent compound, cis and trans isomers are possible. acs.org These isomers will have distinct spatial arrangements of the ethoxy and carbohydrazide groups, leading to different three-dimensional shapes and potential interactions with biological macromolecules. The synthesis of pure cis or trans isomers is a critical aspect of exploring the conformational space.
Introduction of Rotatable Bonds: While the cyclopropane core is rigid, flexibility can be introduced in the derivatives. For example, in hydrazone derivatives, there is free rotation around the N-N bond and the bond connecting the aromatic ring to the imine carbon. The length and nature of the chain in N-acylated or N-alkylated derivatives also introduce varying degrees of flexibility.
Bioisosteric Replacement: The cyclopropane ring itself can be considered a bioisostere of a carbon-carbon double bond. In designing analogues, one could replace the cyclopropane ring with other small, constrained ring systems like cyclobutane (B1203170) or aziridine (B145994) to explore the impact of subtle changes in bond angles and ring strain on activity.
Synthetic Strategies for Analogous Compounds
The synthesis of a diverse library of this compound analogues would likely involve a modular approach, where the cyclopropane core is first synthesized, followed by the diversification of the carbohydrazide moiety.
Library Synthesis and High-Throughput Approaches
Library synthesis is a powerful tool for rapidly generating a large number of related compounds for screening. nih.govresearchgate.net For the target scaffold, a divergent synthetic strategy would be most efficient. This would involve the synthesis of a common intermediate, the 2-ethoxycyclopropane-1-carboxylic acid or its corresponding ester, which can then be converted to the carbohydrazide and subsequently derivatized.
A plausible high-throughput workflow would involve:
Large-scale synthesis of ethyl 2-ethoxycyclopropane-1-carboxylate.
Conversion to this compound in bulk.
Distribution of the carbohydrazide into a multi-well plate format.
Parallel reaction of the carbohydrazide with a diverse library of aldehydes or ketones to form a hydrazone library.
Parallel Synthesis and Combinatorial Chemistry Techniques
Parallel synthesis techniques are well-suited for creating libraries of the target compounds. nih.gov By using automated or semi-automated synthesizers, different building blocks (e.g., various aldehydes) can be reacted with the common carbohydrazide intermediate in a spatially segregated manner (e.g., in different wells of a 96-well plate).
Hydrazone Library Synthesis: A common and robust reaction for combinatorial library synthesis is the formation of hydrazones from hydrazides and aldehydes/ketones. researchgate.net This reaction is typically high-yielding and can be driven to completion with simple purification steps.
The table below outlines a hypothetical parallel synthesis scheme for a small library of hydrazone derivatives.
| Reaction Well | Aldehyde/Ketone Reactant | Resulting Derivative |
| A1 | Formaldehyde | N'-methylidene-2-ethoxycyclopropane-1-carbohydrazide |
| A2 | Acetaldehyde | N'-ethylidene-2-ethoxycyclopropane-1-carbohydrazide |
| A3 | Acetone | N'-propan-2-ylidene-2-ethoxycyclopropane-1-carbohydrazide |
| B1 | Benzaldehyde | N'-benzylidene-2-ethoxycyclopropane-1-carbohydrazide |
| B2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-ethoxycyclopropane-1-carbohydrazide |
| B3 | 2-Furaldehyde | N'-(furan-2-ylmethylene)-2-ethoxycyclopropane-1-carbohydrazide |
Structure-Reactivity Relationships in Derivatives
The reactivity of this compound derivatives is primarily governed by the interplay of the strained cyclopropane ring and the functional groups attached to it.
Cyclopropane Ring Opening: Cyclopropanes bearing electron-withdrawing groups are susceptible to nucleophilic ring-opening reactions. nih.govcolab.ws In the parent compound and its derivatives, the carbohydrazide (or hydrazone) moiety acts as an electron-withdrawing group, activating the ring. The presence of the electron-donating ethoxy group at C-2 further polarizes the C1-C2 bond, making C1 susceptible to nucleophilic attack. The reactivity towards ring-opening can be modulated by the electronic nature of the substituents on the hydrazide portion. For example, derivatives with strongly electron-withdrawing groups on a hydrazone's aromatic ring would be expected to enhance the electrophilicity of the cyclopropane ring.
Reactivity of the Hydrazide/Hydrazone Moiety: The carbohydrazide functional group can undergo a variety of reactions, including acylation and condensation as mentioned. mdpi.comajgreenchem.com The resulting hydrazones can be susceptible to hydrolysis, particularly under acidic conditions, regenerating the hydrazide and the corresponding aldehyde or ketone. The stability of the hydrazone C=N bond is influenced by the electronic nature of the substituents.
Influence of Steric Factors: The steric hindrance around the cyclopropane ring and the hydrazide moiety can influence the rate and feasibility of reactions. Bulky substituents on either the ring or the hydrazide derivative can shield the reactive centers from attack, thereby decreasing reactivity.
Impact of Substituents on Hydrazide Reactivity and Selectivity
The reactivity of the carbohydrazide moiety in this compound is fundamentally influenced by the electronic nature of substituents appended to it. The hydrazide group (–CONHNH₂) possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. However, the nucleophilicity and subsequent reactivity can be finely tuned by introducing substituents, which alters the electron density on these nitrogen atoms.
Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The placement of these groups on the hydrazide nitrogen atoms or on an aromatic ring attached to the terminal nitrogen can lead to predictable changes in reactivity.
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are typical EDGs. When attached to the hydrazide nitrogen, they increase the electron density through an inductive effect. This enhanced electron density makes the hydrazide a stronger nucleophile, thereby increasing its reaction rate with electrophiles. For instance, N'-alkylated derivatives of this compound are expected to react more rapidly in condensation reactions with aldehydes and ketones.
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or acyl groups decrease the electron density on the hydrazide nitrogens. This can occur through inductive effects or resonance delocalization. For example, substituting the hydrazide with an acyl group to form a diacylhydrazine derivative significantly reduces its nucleophilicity because the lone pairs on the nitrogen atoms are delocalized over the adjacent carbonyl groups. Consequently, electron-deficient hydrazides exhibit lower reactivity in typical nucleophilic addition or substitution reactions. nih.gov In the context of cyclization reactions to form heterocycles like 1,3,4-oxadiazoles, the nature of the substituent dictates the reaction conditions required. researchgate.net
The following table illustrates the predicted impact of various substituents on the nucleophilicity of this compound derivatives.
| Substituent (R in -CONHN-R) | Electronic Effect | Predicted Nucleophilicity | Expected Reaction Rate with Electrophiles |
| H | Neutral | Baseline | Moderate |
| CH₃ | Electron-Donating (Inductive) | Increased | Fast |
| C₆H₅ | Weakly Electron-Withdrawing (Resonance) | Slightly Decreased | Moderate to Slow |
| COCH₃ (Acetyl) | Strongly Electron-Withdrawing (Resonance) | Significantly Decreased | Very Slow |
| NO₂ (on a C₆H₅ ring) | Strongly Electron-Withdrawing (Resonance) | Decreased | Slow |
This table is generated based on established principles of electronic effects on hydrazide reactivity.
Influence of Cyclopropane Ring Substitution on Ring Opening Preferences
The cyclopropane ring is a strained three-membered carbocycle that can undergo various ring-opening reactions, acting as a versatile synthetic building block. acs.orgnih.gov The regioselectivity and facility of this ring-opening process are heavily dependent on the nature and position of substituents on the ring. In derivatives of this compound, the ethoxy group (–OCH₂CH₃) and the carbohydrazide group (–CONHNH₂) play pivotal roles as a donor and an acceptor group, respectively.
This arrangement classifies the molecule as a donor-acceptor cyclopropane (DAC). nih.govscispace.com In DACs, the C1-C2 bond is polarized due to the opposing electronic effects of the substituents, making it susceptible to cleavage. researchgate.net The ethoxy group at C2 acts as an electron-donating group (donor), while the carbohydrazide group at C1 functions as an electron-withdrawing group (acceptor). This polarization facilitates the nucleophilic attack at the C2 position, leading to a regioselective opening of the C1-C2 bond. researchgate.net
Further substitution on the cyclopropane ring can significantly alter this preference:
Substituents at C1: Adding another electron-withdrawing group at the same carbon as the carbohydrazide moiety (C1) would further increase the electrophilicity of the ring and enhance the rate of nucleophilic ring-opening.
Substituents at C2: An additional electron-donating group at the C2 position would further stabilize a potential positive charge development at this carbon during a polar ring-opening reaction, thus accelerating the process. Conversely, an electron-withdrawing group at C2 would destabilize such an intermediate and hinder the C1-C2 bond cleavage.
Substituents at C3: Substituents at the third carbon atom of the cyclopropane ring can influence the ring-opening process through steric and electronic effects. A bulky substituent at C3 could sterically hinder the approach of a nucleophile, potentially altering the preferred site of attack or slowing the reaction. The electronic nature of a C3 substituent can also modulate the stability of the ring and any intermediates formed during cleavage. For example, aryl groups at C2 have been shown to increase the reaction rate compared to unsubstituted analogues. researchgate.net
The reaction conditions, including the choice of catalyst (e.g., Lewis acids) or the involvement of radical pathways, can also dictate the outcome of the ring-opening. nih.govbeilstein-journals.orgnih.gov Lewis acids can coordinate to the electron-withdrawing group, further activating the cyclopropane ring for nucleophilic attack. scispace.com
The table below summarizes the predicted regioselectivity of ring-opening for substituted this compound analogues under polar, nucleophilic conditions.
| Substituent Position | Substituent Type | Predicted Effect on C1-C2 Bond Cleavage | Preferred Site of Nucleophilic Attack |
| C1 | Additional EWG (e.g., -CO₂Et) | Promoted | C2 |
| C2 | Additional EDG (e.g., -CH₃) | Promoted | C2 |
| C2 | EWG (e.g., -CN) | Inhibited | C1 (potentially) or no reaction |
| C3 | Bulky Alkyl Group (e.g., -C(CH₃)₃) | Steric Hindrance | C2 (rate may decrease) |
| C3 | Aryl Group (e.g., -C₆H₅) | Promoted (via stabilization of intermediate) | C2 |
This table illustrates expected outcomes based on general principles of donor-acceptor cyclopropane chemistry.
Applications of 2 Ethoxycyclopropane 1 Carbohydrazide in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The structure of 2-Ethoxycyclopropane-1-carbohydrazide presents it as a potentially valuable building block for the synthesis of more complex molecular architectures.
Precursor for Diverse Nitrogen-Containing Heterocycles
Carbohydrazides are known to be key starting materials for the synthesis of various nitrogen-containing heterocycles. ajgreenchem.comajgreenchem.com The hydrazide moiety can undergo condensation reactions with a variety of carbonyl compounds and other electrophiles to form heterocycles such as pyrazoles, oxadiazoles, and triazoles. The cyclopropyl (B3062369) group could influence the reactivity and stability of these resulting heterocyclic systems, potentially leading to novel derivatives with unique properties.
Role in the Construction of Elaborate Carbocyclic Systems
The cyclopropane (B1198618) ring is a source of strain and unique reactivity. mdpi.com Reactions that induce the opening of the cyclopropane ring can be employed to construct more complex carbocyclic frameworks. For instance, under thermal or catalytic conditions, the ring could undergo cleavage to generate a 1,3-diradical or a related intermediate, which could then participate in cycloaddition or rearrangement reactions to form larger ring systems. The ethoxy group could also play a role in directing or facilitating these transformations.
Utility in Asymmetric Synthesis Methodologies
The potential for this compound in asymmetric synthesis is an area that warrants investigation.
As a Chiral Auxiliary or Ligand Precursor
If prepared in an enantiomerically pure form, this compound could potentially serve as a chiral auxiliary. The carbohydrazide (B1668358) functionality could be temporarily attached to a prochiral molecule to direct a stereoselective transformation. Following the reaction, the auxiliary could be cleaved and recovered. Furthermore, the molecule could be chemically modified to serve as a precursor for chiral ligands used in transition-metal catalysis.
Enantiopure Synthon for Natural Product and Pharmaceutical Intermediate Synthesis
An enantiopure form of this compound could be a valuable starting material for the total synthesis of natural products or the preparation of key pharmaceutical intermediates. The defined stereochemistry of the cyclopropane ring could be transferred to the target molecule, providing a concise and efficient route to complex chiral structures.
Development of New Synthetic Methodologies
The unique combination of functional groups in this compound could inspire the development of novel synthetic methodologies. Research could focus on exploring its reactivity with various reagents to uncover new transformations. For example, the interplay between the cyclopropane ring and the carbohydrazide moiety could lead to tandem reactions where multiple bonds are formed in a single operation, offering a streamlined approach to complex molecular targets.
Enabling Novel Reaction Pathways and Transformations
A comprehensive search of chemical databases and scientific journals did not yield specific instances where this compound has been explicitly used to pioneer new reaction pathways or synthetic transformations. The broader class of cyclopropane-containing compounds is known to undergo a range of unique reactions due to the high ring strain. These can include reactions with electrophiles, radical-mediated processes, and transition-metal-catalyzed transformations that lead to ring-opening or expansion. For example, donor-acceptor cyclopropanes are well-documented to participate in formal [3+2] and [3+3] cycloadditions. However, the specific electronic nature of this compound and its performance in such reactions remains an area for future exploration.
The hydrazide functional group is a well-established precursor for the synthesis of heterocycles such as pyrazoles, oxadiazoles, and triazoles. It can readily react with 1,3-dicarbonyl compounds, carbon disulfide, and other electrophilic reagents. The combination of this reactive group with the strained cyclopropane ring presents theoretical opportunities for novel intramolecular reactions or rearrangements upon derivatization, though such pathways have not been experimentally detailed in the available literature for this specific compound.
Contribution to Cascade and Multicomponent Reactions
Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools in modern organic synthesis for building molecular complexity efficiently. The bifunctional nature of this compound, possessing both a nucleophilic hydrazide and a potentially reactive cyclopropane ring, makes it an intriguing candidate for both types of processes.
In theory, the hydrazide could act as the initial nucleophile in an MCR, for instance, in a Ugi or Passerini-type reaction, with the resulting product potentially undergoing a subsequent cyclopropane ring-opening or rearrangement cascade. This could provide rapid access to complex scaffolds. However, a review of the current scientific literature does not provide concrete examples or studies demonstrating the application of this compound in such complex transformations. The development of conditions that would selectively trigger reactions at one functional group while setting the stage for a subsequent transformation involving the other would be a key challenge in designing such a process.
While the potential for this compound in advanced organic synthesis is theoretically plausible based on its constituent functional groups, there is a clear lack of published research to substantiate these possibilities. The data tables below reflect the absence of specific, documented applications in the requested areas.
| Reaction Type | Role of this compound | Product Class | Yield (%) | Reference |
| Novel Pathways | Data not available | Data not available | Data not available | Data not available |
| Transformations | Data not available | Data not available | Data not available | Data not available |
| Reaction Name | Number of Components | Role of this compound | Product Scaffold | Reference |
| Cascade Reaction | Data not available | Data not available | Data not available | Data not available |
| Multicomponent Reaction | Data not available | Data not available | Data not available | Data not available |
Further research and experimental validation are necessary to fully elucidate the synthetic potential of this compound and its prospective role in the development of novel synthetic methodologies.
Biological Activity and Mechanistic Studies of Cyclopropane Carbohydrazide Derivatives
Investigation of Molecular Targets and Pathways (in vitro studies)
The biological effects of cyclopropane-containing compounds are often attributed to the unique conformational constraints and electronic properties imparted by the three-membered ring. unl.pt These features can influence how these molecules interact with biological macromolecules.
Enzyme Inhibition and Activation Studies
Derivatives containing the cyclopropane (B1198618) ring have been identified as inhibitors of various enzymes. unl.pt For instance, some cyclopropane derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. researchgate.net The strained ring structure can lead to specific interactions within the enzyme's active site.
Hydrazide and carbohydrazide (B1668358) moieties are also known to be present in various enzyme inhibitors. For example, studies on pyrazole (B372694) derivatives, which can be synthesized from carbohydrazides, have demonstrated significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov One study found that the structural modification of a carbohydrazide into pyrazole derivatives led to increased enzymatic inhibition. nih.gov
Interactive Table: α-Glucosidase and α-Amylase Inhibitory Activities of Pyrazole Derivatives Synthesized from a Carbohydrazide Intermediate. nih.gov
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Carbohydrazide 1 | 279.0 | 500 |
| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 |
| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Receptor Binding Profiling and Ligand-Target Interactions
The rigid nature of the cyclopropane ring can help in designing ligands with specific conformations to fit into receptor binding pockets. This can lead to high affinity and selectivity for particular receptor subtypes. For example, N-alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine have shown very high affinity for sigma receptors. nih.gov The stereochemistry of the molecule, influenced by the rigid ring structures, was found to be crucial for potent binding. nih.gov
While direct receptor binding studies on 2-Ethoxycyclopropane-1-carbohydrazide are not available, research on other carbohydrazide derivatives suggests potential interactions with various receptors. For instance, a series of brevenal (B10860830) hydrazide derivatives were tested in in vitro synaptosome binding assays to assess their ability to displace ligands from their native receptors. mdpi.com These studies indicated that even small modifications to the hydrazide moiety could significantly impact receptor affinity. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules.
Identifying Key Pharmacophoric Elements and Interaction Motifs
For cyclopropane-containing compounds, the cyclopropyl (B3062369) group itself is often a key pharmacophoric element. Its rigid nature helps to lock the molecule in a specific conformation that is favorable for binding to a biological target. unl.pt
In the context of carbohydrazide derivatives, the hydrazide group can act as a versatile scaffold. For instance, in a study of pyrazolyl acylhydrazones and amides, the phenylamino (B1219803) pyrazole nucleus was a shared feature, with modifications at different positions leading to varying antiproliferative and antioxidant properties. nih.gov This suggests that the core hydrazide-derived structure is essential, while peripheral substitutions modulate the activity.
Modulating Target Interactions through Systematic Structural Modifications
Systematic modifications of cyclopropane and carbohydrazide derivatives have been shown to modulate their interactions with biological targets. For example, in a series of thiazolylhydrazine-piperazine derivatives designed as MAO-A inhibitors, replacing a morpholine (B109124) ring with a piperazine (B1678402) ring was a key design strategy based on previous findings. mdpi.com This modification, along with substitutions on the piperazine ring, led to compounds with significant MAO-A inhibition potencies. mdpi.com
Similarly, for amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid, SAR studies revealed that specific substituents at different positions were crucial for antiproliferative and antimicrobial activities. For example, a 2-pyridyl substituent was important for antiproliferative effects, while a 4-CH₃-phenyl group was beneficial for enhancing antituberculosic and antibacterial activity. mdpi.com
Cellular Mechanism of Action (in vitro studies)
Understanding the cellular mechanism of action provides insight into how a compound exerts its biological effects at a cellular level. In vitro studies using cell cultures are fundamental in these investigations.
Research on 1,2-cyclopropyl carbohydrate derivatives suggests that their mechanism may involve an enzyme-catalyzed cyclopropane ring-opening reaction. wgtn.ac.nz This proposed mechanism is consistent with a target-based activation of the compounds. wgtn.ac.nz Chemical genetic analysis of these bioactive compounds in Saccharomyces cerevisiae indicated that their target is likely involved in protein transport and localization, possibly related to vesicle tethering. wgtn.ac.nz
Furthermore, studies on new amidrazone derivatives showed they could inhibit the proliferation of mitogen-stimulated human peripheral blood mononuclear cells (PBMCs) and modulate the synthesis of inflammatory cytokines such as TNF-α, IL-6, and IL-10. mdpi.com For example, one derivative strongly inhibited the secretion of TNF-α, while another significantly reduced the release of TNF-α, IL-6, and IL-10 at high doses. mdpi.com These findings point towards an anti-inflammatory mechanism of action at the cellular level.
Interactive Table: Effect of Amidrazone Derivatives on Cytokine Secretion in Mitogen-Stimulated PBMCs. mdpi.com
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) |
| 2f | 10 | ~66-81 | - | - |
| 50 | ~66-81 | - | - | |
| 100 | ~66-81 | - | - | |
| 2b | 100 | ~92-99 | ~92-99 | ~92-99 |
'-' indicates data not specified in the source.
Investigating Cellular Uptake, Distribution, and Metabolism
There is currently no published research detailing the cellular uptake, distribution, or metabolic fate of this compound. General principles of drug metabolism suggest that the ethoxy group could be a site for O-dealkylation by cytochrome P450 enzymes, and the carbohydrazide moiety might undergo hydrolysis or conjugation. The cyclopropane ring itself is generally considered to be relatively stable to metabolic degradation. However, in some contexts, particularly when adjacent to an amine, the cyclopropane ring can be susceptible to oxidative ring-opening, potentially leading to reactive intermediates. Without experimental data, the specific metabolic pathways and the distribution of this compound in biological systems remain unknown.
Table 1: Summary of Available Data on Cellular Uptake, Distribution, and Metabolism of this compound
| Parameter | Findings |
| Cellular Uptake | No data available |
| Tissue Distribution | No data available |
| Metabolism | No data available |
Note: This table reflects the absence of specific experimental data for this compound in the current scientific literature.
Elucidating Intracellular Signaling Pathways and Functional Responses
Similarly, there is a lack of information regarding the intracellular signaling pathways and functional responses that may be modulated by this compound. While other cyclopropane-containing molecules have been designed to target specific enzymes or receptors, the molecular targets of this compound have not been identified. Research into the broader class of carbohydrazide derivatives has indicated a wide range of biological activities, suggesting that these compounds can interact with various cellular components. However, these general findings cannot be directly extrapolated to this compound without dedicated investigation.
Table 2: Summary of Available Data on Intracellular Signaling and Functional Responses for this compound
| Aspect | Findings |
| Intracellular Signaling Pathways | No data available |
| Functional Responses | No data available |
Note: This table reflects the absence of specific experimental data for this compound in the current scientific literature.
Future Directions and Emerging Research Avenues
Exploration of Underexplored Reactivity Modes and Functionalizations
The inherent ring strain and electronic nature of the cyclopropane (B1198618) ring, combined with the nucleophilicity of the carbohydrazide (B1668358) moiety, suggest a rich and complex reactivity profile for 2-Ethoxycyclopropane-1-carbohydrazide. Future research will likely focus on elucidating and harnessing these properties.
Ring-Opening Reactions: The cyclopropane ring is susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. nih.gov The presence of the ethoxy group as an electron-donating substituent and the carbohydrazide as a potential participating group could lead to novel and selective ring-opening pathways. Investigating these reactions with different reagents and catalysts could yield a diverse range of functionalized linear compounds that may not be easily accessible through other synthetic routes.
Functionalization of the Carbohydrazide Moiety: The carbohydrazide group is a versatile handle for a wide range of chemical transformations. ajgreenchem.com It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant biological and chemical interest. Furthermore, the carbohydrazide can be a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are important pharmacophores. researchgate.net A systematic study of these derivatization reactions would significantly expand the chemical space accessible from this compound.
Metal-Catalyzed Cross-Coupling Reactions: While the saturated nature of the cyclopropane ring in this compound precludes direct participation in many standard cross-coupling reactions, derivatization of the molecule could open up this avenue. For example, conversion of the carbohydrazide to other functional groups could allow for the introduction of coupling partners, enabling the synthesis of more complex molecular architectures.
A summary of potential reactivity explorations is presented in the table below.
| Reactivity Mode | Potential Reagents/Conditions | Expected Outcome | Potential Applications |
| Ring-Opening | Lewis/Brønsted acids, transition metal catalysts, radical initiators | Functionalized hydrazides and their derivatives | Synthesis of novel scaffolds for medicinal chemistry |
| Hydrazone Formation | Aldehydes, ketones | Cyclopropyl-substituted hydrazones | Development of new bioactive compounds, chemosensors |
| Heterocycle Synthesis | Carbon disulfide, orthoesters, dicarbonyl compounds | Cyclopropyl-substituted oxadiazoles, triazoles, pyrazoles | Drug discovery, materials science |
Integration into Supramolecular Chemistry and Materials Science Applications
The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The ability of the carbohydrazide group to form hydrogen bonds and coordinate with metal ions could be exploited to construct well-defined supramolecular assemblies.
Self-Assembling Systems: The hydrogen bonding capabilities of the carbohydrazide moiety could drive the self-assembly of this compound into higher-order structures such as gels, liquid crystals, or nanofibers. The rigid and three-dimensional nature of the cyclopropane ring would likely influence the packing and morphology of these assemblies.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbohydrazide group can act as a ligand for metal ions, potentially leading to the formation of coordination polymers and MOFs. chemicalbook.com The cyclopropane unit would serve as a rigid spacer, influencing the porosity and dimensionality of the resulting framework. Such materials could have applications in gas storage, catalysis, and sensing. Research into cyclopropenium-based supramolecular motifs has demonstrated the utility of small rings in directing polymer self-assembly. rsc.org
Advanced Computational Tools for Predictive Research and Rational Design
Given the current lack of experimental data, computational chemistry stands as a powerful tool to predict the properties and reactivity of this compound and to guide future experimental work.
Conformational Analysis and Structural Properties: Computational methods can be used to determine the preferred conformations of the molecule and to calculate key structural parameters. This information is crucial for understanding its reactivity and potential interactions with biological targets or other molecules.
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the potential reaction pathways for ring-opening and functionalization reactions. fau.de This would allow for a rational selection of reaction conditions and catalysts, saving significant experimental effort. For instance, computational modeling of ring-opening polymerization has proven to be a valuable tool. nasa.gov
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic properties can be predicted using computational tools. These predictions are valuable for assessing the potential of this compound in various applications, including as a drug candidate or a functional material.
Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology
The unique structure of this compound makes it a prime candidate for interdisciplinary research, particularly in the field of chemical biology.
Development of Chemical Probes: Molecules containing strained rings like cyclopropane can be designed as activity-based probes to study enzyme function. nih.gov The carbohydrazide moiety could be used to attach reporter groups such as fluorophores or biotin, allowing for the detection and isolation of biological targets. The development and application of such chemical probes are fundamental to illuminating biological pathways. nih.govyoutube.com
Medicinal Chemistry and Drug Discovery: Both cyclopropane and carbohydrazide motifs are found in a wide range of biologically active compounds. ajgreenchem.comunl.pt Therefore, this compound and its derivatives represent a novel scaffold for the development of new therapeutic agents. Collaborative efforts between synthetic chemists and biologists will be essential to screen these compounds for various biological activities and to understand their mechanism of action.
Bioorthogonal Chemistry: The unique reactivity of the cyclopropane ring could potentially be exploited in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This would require careful tuning of the reactivity of the cyclopropane ring to be inert to biological nucleophiles but reactive towards a specific, non-native reaction partner.
Q & A
Q. What are the optimal synthetic routes for 2-ethoxycyclopropane-1-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., via [2+1] cycloaddition or carbene insertion) under controlled conditions. Key parameters include temperature (e.g., −78°C for carbene stability), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalysts (e.g., Rh(II) complexes) . Post-synthetic modifications, such as hydrazide formation, require anhydrous conditions to avoid hydrolysis. Yield optimization can be achieved by monitoring reaction progress via TLC or GC-MS, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign / peaks using 2D experiments (COSY, HSQC) to resolve cyclopropane ring coupling patterns () and ethoxy group signals (δ ~1.3 ppm for CH, δ ~3.5 ppm for OCH) .
- X-ray crystallography : Use SHELXL for refinement (weighted -factor < 0.05) and ORTEP-3 for visualizing thermal ellipsoids and bond distortions in the cyclopropane ring .
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of ethoxy group at m/z ~45) .
Advanced Research Questions
Q. What computational methods are effective for modeling the strain and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to compute ring strain energy (~27 kcal/mol for cyclopropane) and electron localization around the carbonyl-hydrazide moiety. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability using AMBER or GROMACS. Focus on the cyclopropane ring’s rigidity and hydrogen-bonding propensity of the hydrazide group .
- Docking studies : Investigate bioactivity by docking into enzyme active sites (e.g., ACC synthase for ethylene biosynthesis) using AutoDock Vina, with force fields adjusted for strained rings .
Q. How can contradictions in spectroscopic and crystallographic data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions). For crystallographic outliers (e.g., bond angles > 60° in cyclopropane), check for twinning or disorder using PLATON’s VALIDATE tool .
- Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) by variable-temperature NMR (e.g., coalescence temperature analysis for ethoxy rotation barriers) .
- Synchrotron data : For ambiguous electron density, collect high-resolution (< 0.8 Å) data at facilities like APS or ESRF to refine hydrogen atom positions .
Q. What experimental designs are recommended for assessing the biological activity of this compound in plant signaling pathways?
- Methodological Answer :
- In vitro assays : Test inhibition of ACC synthase (ethylene biosynthesis) via UV-Vis monitoring of pyridoxal phosphate cofactor depletion at 420 nm .
- In planta studies : Apply derivatives to Arabidopsis thaliana mutants (e.g., etr1-1) and quantify ethylene production via gas chromatography. Include controls with 1-aminocyclopropane-1-carboxylic acid (ACC) as a reference .
- Dose-response analysis : Use nonlinear regression (GraphPad Prism) to calculate IC values, ensuring replicates (n ≥ 3) and ANOVA for significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
